An In-depth Technical Guide to the Chemical Properties of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid benzothiophene core, substituted with two chlorine atoms and a methyl ester group, provides a unique three-dimensional structure and electronic properties conducive to potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate. Furthermore, it delves into the significant applications of its derivatives, particularly its carboxylic acid analogue, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The fusion of a benzene ring with a thiophene ring creates a planar, aromatic system with a distinct electronic distribution that can engage in various non-covalent interactions with biological macromolecules. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other interactions, further contributing to the binding affinity and selectivity of compounds containing this moiety. The strategic placement of substituents on the benzo[b]thiophene ring system allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its development as a drug candidate.
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate, with its specific substitution pattern, offers a unique combination of features. The chlorine atoms at the 3 and 6 positions influence the molecule's electronic properties and can serve as handles for further synthetic modifications. The methyl ester at the 2-position is a key functional group that can be readily converted into other functionalities, such as amides, carboxylic acids, and alcohols, allowing for the generation of diverse chemical libraries for biological screening.
Synthesis and Characterization
The synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate typically proceeds through a multi-step sequence, starting from a substituted cinnamic acid. A key intermediate in this process is 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride.
Synthesis of 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride
An improved one-step process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides from cinnamic acids has been developed using thionyl chloride and a 4-N,N'-disubstituted aminopyridine[1]. This methodology can be adapted for the synthesis of the 3,6-dichloro analogue.
Esterification to Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
The conversion of the acid chloride to the methyl ester is a standard esterification reaction.
Experimental Protocol: Synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
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Step 1: Preparation of 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride. In a well-ventilated fume hood, to a solution of the corresponding 3,6-dichlorocinnamic acid in a suitable anhydrous solvent (e.g., toluene), is added thionyl chloride and a catalytic amount of a 4-N,N'-disubstituted aminopyridine (e.g., 4-dimethylaminopyridine, DMAP). The reaction mixture is heated to reflux and monitored by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride, which can be used in the next step without further purification.
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Step 2: Esterification. The crude 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran. An excess of anhydrous methanol is then added, followed by a suitable base (e.g., triethylamine or pyridine) to scavenge the HCl generated during the reaction. The reaction is stirred at room temperature and monitored for completion. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford pure Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂O₂S |
| Molecular Weight | 261.13 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (Predicted) | Aromatic protons (H-4, H-5, H-7) and a singlet for the methyl ester protons. |
| ¹³C NMR (Predicted) | Signals for the carbonyl carbon, aromatic carbons, and the methyl ester carbon. |
| IR (Predicted) | Characteristic peaks for C=O (ester), C-Cl, and aromatic C-H and C=C stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. |
Physicochemical Properties
The physicochemical properties of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is limited, the properties of closely related analogues can provide valuable insights.
| Property | Predicted/Analogous Value | Reference |
| Melting Point (°C) | 78-84 (for Methyl 3-chlorobenzo[b]thiophene-2-carboxylate) | [2] |
| Boiling Point (°C) | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| LogP (Predicted) | 3.8 (for Methyl 3-chlorobenzo[b]thiophene-2-carboxylate) | [3] |
Reactivity and Mechanistic Insights
The reactivity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is primarily centered around the methyl ester functionality and the aromatic ring system.
Reactions at the Ester Group
The methyl ester can undergo a variety of transformations, making it a versatile handle for chemical modifications.
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), under acidic or basic conditions. This is a crucial transformation as the carboxylic acid is often the biologically active form of the molecule.
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Amidation: The ester can be converted to a wide range of amides by reacting it with primary or secondary amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.
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Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Reactions on the Aromatic Ring
The dichlorinated benzo[b]thiophene ring can undergo further functionalization, although the presence of two deactivating chloro groups can make these reactions challenging.
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Nucleophilic Aromatic Substitution (SNAAr): While less common, under specific conditions, one of the chlorine atoms might be displaced by a strong nucleophile.
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Cross-Coupling Reactions: The C-Cl bonds could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.
Caption: Key reactions of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Applications in Medicinal Chemistry
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate serves as a critical intermediate in the synthesis of pharmacologically active molecules, most notably its carboxylic acid derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2).
Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)
BT2 has been identified as an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is overexpressed in various cancers and is a key resistance factor to many anti-cancer therapies. By inhibiting Mcl-1, BT2 can induce apoptosis in cancer cells, making it a promising lead compound for the development of novel anti-cancer agents[4].
Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)
BT2 has also been shown to be an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK). BCKDK is a key regulator of the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with several metabolic diseases, including insulin resistance and maple syrup urine disease. By inhibiting BCKDK, BT2 can enhance the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to increased BCAA catabolism and potentially providing a therapeutic benefit in these conditions.
Alleviation of Ulcerative Colitis
Recent studies have demonstrated that BT2 can alleviate the symptoms of ulcerative colitis in animal models[5][6]. The proposed mechanism involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation and the modulation of the gut microbiota[5][6]. This discovery opens up new avenues for the development of BT2 and its derivatives as treatments for inflammatory bowel diseases.
Caption: Drug discovery workflow utilizing the target molecule.
Conclusion
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a synthetically versatile building block with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of its methyl ester group allow for the creation of diverse libraries of compounds for biological evaluation. The demonstrated biological activities of its derivatives, particularly the carboxylic acid BT2, as inhibitors of Mcl-1 and BCKDK, and as a potential treatment for ulcerative colitis, highlight the importance of the 3,6-dichlorobenzo[b]thiophene scaffold in medicinal chemistry. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this promising class of compounds.
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